N-[2-(difluoromethoxy)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a difluoromethoxy group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with a nitro-substituted pyrazole under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Another compound featuring a difluoromethoxy group and a pyrazole ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides:
Uniqueness
N~1~-[2-(DIFLUOROMETHOXY)PHENYL]-2-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14F2N4O4 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H14F2N4O4/c19-18(20)28-16-8-4-3-7-15(16)22-17(25)14-6-2-1-5-12(14)10-23-11-13(9-21-23)24(26)27/h1-9,11,18H,10H2,(H,22,25) |
InChI Key |
HXGUCHKVHMWDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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